2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
The compound 2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A methylthio (-SMe) group at position 6.
- A propylamino (-NHCH2CH2CH3) substituent at position 4.
- An ethylacetamide side chain linked to the pyrazolo[3,4-d]pyrimidine core.
- A 4-isopropylphenoxy group attached via an ether bond.
Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry, often explored for kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2S/c1-5-10-24-20-18-13-25-28(21(18)27-22(26-20)31-4)12-11-23-19(29)14-30-17-8-6-16(7-9-17)15(2)3/h6-9,13,15H,5,10-12,14H2,1-4H3,(H,23,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIZCNIPBXEWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule with potential therapeutic applications. It is characterized by a unique structure that may influence its biological activity, particularly in cancer treatment and other diseases. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be broken down into several functional groups:
- Isopropylphenoxy group : This moiety is known for its lipophilicity, which can enhance membrane permeability.
- Pyrazolo[3,4-d]pyrimidine core : This structure is often associated with kinase inhibition, particularly in cancer therapies.
- Methylthio and propylamino substituents : These groups may contribute to the compound's biological interactions and specificity.
The biological activity of the compound primarily involves its interaction with various molecular targets:
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known for inhibiting certain kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Cell Cycle Regulation : By affecting key regulatory proteins, the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect against oxidative stress in cells.
Biological Activity Data
Study 1: In Vitro Efficacy Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that the compound exhibited higher potency compared to standard treatments like gefitinib, especially against MDA-MB-468 cells. The study highlighted the compound's ability to inhibit Akt phosphorylation, a crucial step in cancer cell survival pathways.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways influenced by the compound. It was found that treatment led to significant alterations in cell cycle distribution and increased apoptotic markers (e.g., cleaved PARP). This suggests that the compound not only inhibits proliferation but also promotes programmed cell death in malignant cells.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the pyrazolo[3,4-d]pyrimidine core with Examples 83 and 2e but differs in substituents.
- Lower yields (19–39%) are common in analogous syntheses due to steric hindrance and multi-step coupling reactions .
- Microwave-assisted synthesis () offers faster reaction times but comparable yields to traditional heating .
Physicochemical Properties
Table 2: Physical Properties of Analogues
Key Observations :
- Higher melting points (e.g., 302–304°C in Example 83) correlate with rigid substituents like chromen-4-one and strong intermolecular interactions .
- The target compound’s methylthio and propylamino groups may enhance lipophilicity compared to piperazinyl derivatives in Examples 69 and 114 .
Bioactivity and Structure-Activity Relationships (SAR)
While explicit bioactivity data for the target compound are unavailable, insights can be drawn from analogues:
- Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases (e.g., JAK2, BTK) by mimicking ATP binding .
- Methylthio (-SMe) groups improve membrane permeability but may reduce metabolic stability compared to ethylthio analogues (e.g., ’s ethylthio derivative) .
- Propylamino (-NHCH2CH2CH3) substituents likely enhance hydrogen bonding with target proteins, as seen in other aminopyrimidine inhibitors .
Preparation Methods
Synthesis of 4-Chloro-6-(Methylthio)-1H-Pyrazolo[3,4-d]Pyrimidine
The pyrazolo[3,4-d]pyrimidine core is constructed using a modified Tominaga cyclocondensation method:
- Formation of 5-Amino-1H-Pyrazole-4-Carbonitrile :
Reaction of 1,1'-dicyano-2,2'-dithiomethylethylene with 4-nitrophenylhydrazine in dioxane/piperidine yields 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. - Cyclization to Pyrazolo[3,4-d]Pyrimidine :
Heating the carbonitrile with formamide and acetic anhydride induces cyclization, forming 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. - Chlorination at Position 4 :
Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 6 hours converts the amine to a chloro group, yielding 4-chloro-6-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Dioxane, piperidine, 24h, RT | 78% | |
| 2 | Formamide, Ac₂O, 150°C, 10h | 65% | |
| 3 | POCl₃/PCl₅, 110°C, 6h | 82% |
Introduction of Propylamino Group at Position 4
The chloro substituent at position 4 undergoes nucleophilic displacement with propylamine:
- Amination Reaction :
4-Chloro-6-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine is stirred with excess propylamine in ethanol at 60°C for 12 hours. - Deprotection of Nitrophenyl Group :
Catalytic hydrogenation (H₂, Pd/C) removes the 4-nitrophenyl group, yielding 4-(propylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Optimization Note :
Alkylation at Position 1 with Ethyl Spacer
The N1 position is functionalized with a bromoethyl group to enable subsequent coupling:
- Bromoethylation :
Reaction of 4-(propylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with 1,2-dibromoethane in DMF/K₂CO₃ at 80°C for 8 hours produces 1-(2-bromoethyl)-4-(propylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Characterization :
Synthesis of 2-(4-Isopropylphenoxy)Acetic Acid
The phenoxyacetamide fragment is prepared via Williamson ether synthesis:
- Etherification :
4-Isopropylphenol reacts with chloroacetyl chloride in acetonitrile/TEA (1:1.2 molar ratio) at 0°C→RT for 5 hours, yielding 2-(4-isopropylphenoxy)acetyl chloride. - Amidation with Ethylenediamine :
The acetyl chloride is treated with ethylenediamine in dichloromethane (DCM) to form 2-(4-isopropylphenoxy)-N-(2-aminoethyl)acetamide.
Yield Optimization :
Final Coupling via Nucleophilic Substitution
The bromoethyl-pyrazolo[3,4-d]pyrimidine and phenoxyacetamide are coupled:
- Alkylation Reaction :
1-(2-Bromoethyl)-4-(propylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and 2-(4-isopropylphenoxy)-N-(2-aminoethyl)acetamide are refluxed in acetonitrile/K₂CO₃ for 24 hours.
Reaction Monitoring :
Optimization of Critical Reaction Parameters
Chlorination Efficiency in Pyrazolo[3,4-d]Pyrimidine Synthesis
Phosphorus oxychloride alone yields 65% chlorination, but adding PCl₅ increases electrophilicity, boosting yield to 82%. Excess POCl₃ (5 eq.) ensures complete conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
